N-[(3R)-piperidin-3-yl]propanamide
Description
Contextualization of the Piperidine (B6355638) Scaffold in Biologically Active Compounds
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry. ajchem-a.comsemanticscholar.org Its prevalence is a testament to its versatility and favorable drug-like properties. As a saturated heterocycle, the piperidine ring can adopt a stable chair conformation, which allows for precise three-dimensional positioning of substituents, a critical factor for specific interactions with biological targets. ajchem-a.com This structural feature, combined with its ability to improve pharmacokinetic properties such as aqueous solubility and membrane permeability, has made it a cornerstone in the design of a vast array of pharmaceuticals. nih.gov
Piperidine derivatives are found in more than twenty classes of pharmaceuticals, ranging from central nervous system (CNS) modulators and antihistamines to anticancer drugs and analgesics. semanticscholar.orgnih.gov The nitrogen atom of the piperidine ring is typically protonated at physiological pH, enabling it to participate in crucial ionic interactions with biological macromolecules like proteins and nucleic acids. The development of efficient synthetic methods for creating substituted piperidines has further cemented its status as a privileged scaffold in drug discovery. ajchem-a.comnih.gov
Significance of Stereochemistry, particularly the (3R) Configuration, in Molecular Recognition
The introduction of a chiral center into a drug molecule can have profound effects on its pharmacological profile. researchgate.net Biological systems, being inherently chiral, often exhibit stereoselectivity, meaning that one enantiomer of a drug may bind to its target with significantly higher affinity or elicit a different biological response compared to its counterpart. The study of the stereochemistry of piperidine scaffolds has therefore become a critical aspect of rational drug design. researchgate.net
For N-[(3R)-piperidin-3-yl]propanamide, the stereochemistry at the C3 position of the piperidine ring is of paramount importance. The (3R) configuration defines a specific spatial arrangement of the propanamide substituent relative to the rest of the ring. This fixed orientation is crucial for molecular recognition, as it dictates how the molecule fits into the binding pocket of a target protein. Research on other 3-substituted piperidines has repeatedly shown that altering the stereochemistry at this position can dramatically impact biological activity and selectivity. nih.govresearchgate.net For instance, the rhodium-catalyzed synthesis of 3-substituted piperidines has been shown to be highly effective for producing specific isomers that exhibit desired pharmacological effects, while other isomers may be inactive or even detrimental. nih.gov
Overview of Propanamide Derivatives in Academic Research
The propanamide functional group is a versatile component in the design of bioactive molecules. As an amide, it can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen), facilitating strong interactions with biological targets. researchgate.net The propanamide moiety is found in a wide range of compounds with diverse pharmacological applications.
Recent research highlights the broad utility of the propanamide structure. For example, certain propanamide derivatives have been investigated as selective androgen receptor degraders (SARDs) for the treatment of prostate cancer. In other studies, propanamide-based compounds have been synthesized and evaluated as promising anticancer agents. researchgate.net The flexibility of the propanamide linker allows for the connection of different chemical moieties, enabling the creation of molecules with tailored properties for specific therapeutic targets. nih.gov
Research Landscape and Untapped Potential of this compound and its Structural Congeners
While the individual components of this compound—the piperidine ring and the propanamide group—are well-established in medicinal chemistry, the specific (3R)-enantiomer itself appears to be an under-investigated entity in terms of published biological activity data. It is commercially available, primarily positioned as a chemical intermediate or building block for the synthesis of more complex molecules. smolecule.comcymitquimica.com
The untapped potential of this compound is significant. The racemic mixture, 3-(piperidin-3-yl)propanamide, has been identified as a potential precursor for the development of drugs targeting sigma and opioid receptors, which are implicated in pain management and neurological disorders. smolecule.com This suggests that the stereochemically pure (3R)-enantiomer could serve as a valuable starting point for creating more selective and potent ligands for these and other G protein-coupled receptors (GPCRs). Furthermore, the combination of a chiral piperidine scaffold with a propanamide linker offers a platform for developing novel inhibitors for a range of enzymes and receptors, including those involved in cancer and inflammatory diseases. researchgate.netresearchgate.netnih.gov The exploration of this compound and its derivatives could therefore unlock new avenues for the discovery of novel chemical probes and therapeutic agents.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₆N₂O |
| Molecular Weight | 156.23 g/mol |
| Stereochemistry | (3R) |
| CAS Number | Not available for the free base; 1332765-66-8 (HCl salt) |
| Canonical SMILES | CCC(=O)N[C@H]1CCCNC1 |
Table 2: Examples of Bioactive Piperidine and Propanamide Derivatives
| Compound Class | Example | Biological Activity / Application | Reference(s) |
|---|---|---|---|
| 3-Substituted Piperidines | CP-99,994 | Human NK1 receptor antagonist | researchgate.net |
| 3-Substituted Piperidines | Donepezil Analogs | Alzheimer's disease treatment | nih.gov |
| Propanamide Derivatives | Diaryl Propanamides | Selective Androgen Receptor Degraders (SARDs) for prostate cancer | Not available in search |
| Piperidinyl Propanamides | N-(piperidin-3-yl)-N-(pyridin-2-yl)piperazine-1-carboxamides | Small molecule inhibitors of PCSK9 mRNA translation | researchgate.net, nih.gov |
| Piperidinyl Propanenitriles | 3-oxo-3-(piperidin-1-yl)propanenitrile | Building block for bioactive films with antimicrobial properties | nih.gov |
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| CP-99,994 |
| Donepezil |
| 3-(piperidin-3-yl)propanamide |
| N-(piperidin-3-yl)-N-(pyridin-2-yl)piperazine-1-carboxamides |
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-[(3R)-piperidin-3-yl]propanamide |
InChI |
InChI=1S/C8H16N2O/c1-2-8(11)10-7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
YCSINODYAVEIAO-SSDOTTSWSA-N |
Isomeric SMILES |
CCC(=O)N[C@@H]1CCCNC1 |
Canonical SMILES |
CCC(=O)NC1CCCNC1 |
Origin of Product |
United States |
Synthetic Methodologies for N 3r Piperidin 3 Yl Propanamide and Its Chiral Analogs
Stereoselective Synthesis of the (3R)-Piperidin-3-yl Moiety
The primary challenge in synthesizing N-[(3R)-piperidin-3-yl]propanamide lies in establishing the chiral center at the C3 position of the piperidine (B6355638) ring. Several advanced methodologies have been developed to achieve this with high enantioselectivity.
Enantioselective Approaches to Piperidine Ring Functionalization
Direct functionalization of the piperidine ring at the C3 position presents a significant challenge due to the deactivating inductive effect of the nitrogen atom. nih.govnsf.gov However, indirect methods have proven successful. One such approach involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane (B1198618) intermediate to yield the desired 3-substituted piperidine. nih.govd-nb.inforesearchgate.net
Biocatalysis offers another powerful tool for enantioselective synthesis. The use of ω-transaminases for the amination of a prochiral 1-Boc-3-piperidone precursor has been demonstrated to produce both (R)- and (S)-3-amino-1-Boc-piperidine with high optical purity. beilstein-journals.orgscispace.com This enzymatic approach provides a direct and efficient route to the chiral amine intermediate.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries provide a reliable method for directing the stereochemical outcome of a reaction. One strategy involves the N-alkylation of racemic 3-(piperidin-3-yl)-1H-indole derivatives with a chiral reagent, such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide. nih.gov This creates diastereomers that can be separated, followed by the removal of the chiral auxiliary to yield the enantiomerically pure piperidine derivative. nih.gov
Pseudoephenamine has also been identified as a versatile chiral auxiliary, demonstrating excellent stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov Amides derived from pseudoephenamine often exhibit high crystallinity, which facilitates purification. nih.gov Another approach utilizes arabinopyranosylamine as a carbohydrate-based chiral auxiliary to achieve diastereoselective synthesis of substituted piperidinones. researchgate.net
Asymmetric Catalysis in Piperidine Derivatization
Asymmetric catalysis has emerged as a highly efficient method for the synthesis of enantioenriched piperidines. A notable development is the rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a phenyl pyridine-1(2H)-carboxylate. snnu.edu.cnnih.govacs.orgorganic-chemistry.org This reaction proceeds through a three-step process involving the partial reduction of pyridine (B92270), rhodium-catalyzed asymmetric carbometalation, and a final reduction to afford a wide array of enantioenriched 3-substituted piperidines. snnu.edu.cnnih.govacs.org This method exhibits broad functional group tolerance and can be performed on a gram scale. acs.org
Rhodium catalysts have also been employed in C-H insertion and cyclopropanation reactions of donor/acceptor carbenes to generate substituted piperidine analogs. nih.govd-nb.inforesearchgate.net The site-selectivity of these reactions can be controlled by the choice of catalyst and the amine-protecting group. nih.govd-nb.inforesearchgate.net
Amidation Reactions for Propanamide Formation
Once the chiral (3R)-piperidin-3-yl amine is obtained, the final step involves the formation of the propanamide bond. This is typically achieved through standard amidation reactions.
Conventional Coupling Strategies (e.g., HBTU-mediated)
A widely used and effective method for amide bond formation is the use of coupling reagents. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in conjunction with an additive like HOBt (1-Hydroxybenzotriazole), is a standard choice for activating the carboxylic acid (propanoic acid in this case) to facilitate its reaction with the amine. rsc.org This method is known for its efficiency and for minimizing racemization during the coupling process. rsc.org Other common coupling reagents include TBTU and PyBOP. bachem.com
Advanced Amide Bond Formation Methodologies
Recent advancements in organic synthesis have led to the development of novel methods for amide bond formation that offer advantages in terms of efficiency and substrate scope. One such method involves an organophosphorus-catalyzed three-component condensation of an amine, a carboxylic acid, and a pyridine N-oxide. nih.gov This auto-tandem catalytic cascade allows for both the preparation and functionalization of amides under the same reaction conditions. nih.gov Another innovative approach utilizes the in-situ generation of S-silylthiol esters from carboxylic acids, which then react with amines to form amides under mild conditions. google.com These advanced methodologies provide powerful alternatives for the synthesis of this compound and other complex amides.
Total Synthesis Routes to this compound
The total synthesis of this compound is not extensively detailed as a singular target in publicly available literature, but its synthesis can be effectively designed from key chiral intermediates. A logical and common approach involves the coupling of a chiral piperidine precursor with a propanoylating agent.
A crucial starting material is the enantiomerically pure (R)-3-aminopiperidine. The synthesis of its protected form, (R)-3-Boc-aminopiperidine, has been described. One patented method starts from N-Cbz-3-piperidine carboxylic acid, which undergoes chiral resolution using R-phenylethylamine to isolate the desired (R)-enantiomer of the carboxylic acid. google.com This intermediate then undergoes an acid amide condensation with ammonia (B1221849), followed by a Hoffman degradation to yield (R)-3-aminopiperidine, which is subsequently protected with a Boc group. google.com
Once the chiral (R)-3-aminopiperidine is obtained (following deprotection of the Boc group), the final step is the formation of the amide bond. This is typically achieved by reacting the amine with propanoyl chloride or by using a peptide coupling reagent to condense it with propanoic acid. Common coupling reagents for large-scale amide synthesis include carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) or phosphonium (B103445) salts. acs.orgnih.gov
A general synthetic scheme is outlined below:
Table 1: Proposed Total Synthesis Route
| Step | Reactants | Reagents/Conditions | Product |
| 1 | N-Cbz-3-piperidine carboxylic acid | R-phenylethylamine (Chiral Resolving Agent) | (R)-N-Cbz-3-piperidine carboxylic acid |
| 2 | (R)-N-Cbz-3-piperidine carboxylic acid | 1. SOCl₂ or similar 2. NH₃ | (R)-N-Cbz-3-piperidinecarboxamide |
| 3 | (R)-N-Cbz-3-piperidinecarboxamide | Hoffman Rearrangement (e.g., Br₂, NaOH) | (R)-3-amino-N-Cbz-piperidine |
| 4 | (R)-3-amino-N-Cbz-piperidine | Hydrogenolysis (e.g., H₂, Pd/C) | (R)-3-aminopiperidine |
| 5 | (R)-3-aminopiperidine | Propanoyl chloride or Propanoic acid/EDC | This compound |
This route ensures the correct stereochemistry is established early and carried through to the final product.
Parallel Synthesis and High-Throughput Approaches for Analog Generation
The generation of a library of analogs based on the this compound scaffold is well-suited to parallel synthesis and high-throughput chemistry techniques. These approaches allow for the rapid creation of numerous derivatives by systematically varying different parts of the molecule.
Analog Generation Strategy: A common strategy involves a divergent synthetic plan starting from a common intermediate, such as (R)-3-aminopiperidine.
Varying the Acyl Group: The propanamide moiety can be readily diversified. By reacting (R)-3-aminopiperidine with a library of different carboxylic acids or acyl chlorides in a parallel format, a wide range of N-acylated analogs can be produced. High-throughput amide bond formation can be facilitated using automated synthesis platforms and continuous flow reactors. prolabas.com
Varying the Piperidine Ring: Solution-phase parallel synthesis methods have been developed to create libraries of substituted piperidines. lu.se These methods could be adapted to generate analogs with substitutions at other positions on the piperidine ring. For example, organozinc additions to N-acylpyridinium salts can produce a variety of 4-substituted dihydropyridines, which are then hydrogenated to the corresponding piperidines. lu.se
Bioorganic & Medicinal Chemistry Letters reported the design and parallel synthesis of a piperidine library targeting the nociceptin (B549756) receptor, demonstrating the feasibility of creating focused libraries of such compounds. nih.gov
Table 2: High-Throughput Analog Generation Scheme
| Core Scaffold | Variable Component | Reaction Type | Potential Analogs |
|---|---|---|---|
| (R)-3-aminopiperidine | Library of Carboxylic Acids (R¹-COOH) | Amide Coupling | N-[(3R)-piperidin-3-yl]alkanamides, N-[(3R)-piperidin-3-yl]benzamides, etc. |
These high-throughput methods are invaluable for exploring structure-activity relationships (SAR) in drug discovery programs.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas for improvement are the synthesis of the piperidine ring and the amide bond formation step.
Greener Piperidine Synthesis: Traditional methods for synthesizing piperidine rings often rely on harsh reagents and petroleum-based starting materials. Greener alternatives are being actively researched.
From Bio-renewable Sources: A novel approach reports the synthesis of piperidine from bio-renewable tetrahydrofurfurylamine (B43090) via a one-pot hydrogenolysis and intramolecular amination reaction over a Rh-ReOₓ/SiO₂ catalyst. rsc.org This strategy offers a sustainable route to the core piperidine structure.
Catalytic Methods: Efficient catalytic systems are being developed to replace stoichiometric reagents. An approach for N-substituted piperidones, which can be reduced to piperidines, avoids the classical Dieckman condensation, offering significant environmental advantages. nih.govfigshare.com
Greener Amide Bond Formation: The amide bond formation is a major focus of green chemistry due to the large amount of waste generated by traditional coupling reagents. nih.gov
Catalytic Direct Amidation: Transition-metal catalysts, particularly those based on ruthenium, have been developed for the direct condensation of carboxylic acids and amines, with the only byproduct being hydrogen or water. nih.govresearchgate.net This atom-economic approach is a significant improvement over methods requiring stoichiometric activators. researchgate.net
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water or performing reactions under solvent-free conditions are key tenets of green chemistry that can be applied. ajchem-a.com
Table 3: Green Chemistry Approaches
| Synthetic Step | Conventional Method | Green Alternative | Key Advantage |
|---|---|---|---|
| Piperidine Synthesis | Hydrogenation of pyridine (fossil-based) | Catalytic conversion of bio-renewable tetrahydrofurfurylamine rsc.org | Use of renewable feedstock |
Incorporating these principles can lead to a more sustainable manufacturing process for this compound and its derivatives.
Synthesis of Isotopically Labeled this compound for Mechanistic Probes
The synthesis of isotopically labeled versions of this compound is crucial for its use in mechanistic studies, such as determining metabolic pathways, receptor binding kinetics, or as internal standards for quantitative analysis by mass spectrometry. nih.govnih.gov
Labeling can be incorporated at various positions within the molecule:
Labeling the Propanamide Moiety: This is perhaps the most straightforward approach. Using commercially available ¹³C- or ¹⁴C-labeled propanoic acid or propanoyl chloride in the final acylation step would yield the labeled product. For example, [1-¹³C]propanoic acid could be coupled with (R)-3-aminopiperidine to introduce a label at the carbonyl carbon.
Labeling the Piperidine Ring: Labeling the piperidine ring is more complex and requires the synthesis of a labeled precursor. For instance, deuterium (B1214612) labels could be introduced during the reduction of a pyridinium (B92312) salt precursor using deuterium gas (D₂) or a deuterated reducing agent like sodium borodeuteride (NaBD₄).
Nitrogen-15 Labeling: An ¹⁵N label could be introduced by using ¹⁵N-labeled ammonia in the Hoffman rearrangement sequence during the synthesis of the (R)-3-aminopiperidine core.
These labeled compounds are indispensable tools for in-depth biological and chemical investigations. nih.govresearchgate.net For instance, stable-isotope-labeled analogs are frequently used as internal standards in LC-MS analyses to ensure accurate quantification of the target compound in complex biological matrices. nih.govnih.gov
Table 4: Strategies for Isotopic Labeling
| Isotope | Position | Synthetic Strategy | Application |
|---|---|---|---|
| ¹³C or ¹⁴C | Carbonyl carbon of propanamide | Acylation with labeled propanoic acid/propanoyl chloride | Metabolic fate studies, receptor binding assays |
| ²H (Deuterium) | Piperidine ring | Reduction of a suitable precursor with a deuterium source | Mechanistic studies, altering metabolic profiles (kinetic isotope effect) |
Mechanistic Investigations of N 3r Piperidin 3 Yl Propanamide at the Molecular and Cellular Level
Molecular Target Identification and Validation
The initial step in characterizing the mechanism of action of a novel compound like N-[(3R)-piperidin-3-yl]propanamide involves identifying and validating its molecular targets. This process often begins with computational predictions followed by experimental verification through a variety of in vitro and cellular assays.
Ligand Binding Assays and Affinity Determination (e.g., Sigma-1 Receptors, Mu-Opioid Receptors, TRPV1 Channels, Mycobacterial Enzymes)
Sigma-1 Receptors: The sigma-1 receptor is a unique intracellular chaperone protein involved in a variety of cellular functions. Piperidine (B6355638) and piperazine (B1678402) moieties are common structural features in high-affinity sigma-1 receptor ligands. units.itrsc.org For instance, certain N-substituted piperidine-4-carboxamides have demonstrated significant sigma-1 receptor affinity. units.it The exploration of piperidine-based compounds has led to the discovery of potent sigma-1 receptor agonists. rsc.org This suggests that the piperidine core of this compound could potentially mediate an interaction with sigma-1 receptors.
Mu-Opioid Receptors: The mu-opioid receptor is a primary target for opioid analgesics. The piperidine ring is a core structural element in many potent mu-opioid receptor agonists, such as fentanyl and its analogs. nih.govbiorxiv.org The nitrogen atom within the piperidine ring is often crucial for the interaction with the receptor's binding pocket. nih.gov Studies on loperamide (B1203769) and its analogs, which feature a phenylpiperidine structure, have also highlighted their activity as mu-opioid receptor agonists. mdpi.com
TRPV1 Channels: The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel involved in pain sensation. mdpi.com Piperidine carboxamides have been developed as potent TRPV1 antagonists. nih.govresearchgate.net Furthermore, piperine, the pungent compound in black pepper containing a piperidine ring, is a known activator of TRPV1. nih.gov This indicates that the piperidine scaffold can be accommodated within the TRPV1 binding site, suggesting a potential for interaction.
Mycobacterial Enzymes: The piperidine scaffold has been investigated for its antimycobacterial properties. nih.govsigmaaldrich.com Some piperidine derivatives have shown activity against Mycobacterium tuberculosis. nih.gov Specifically, piperidine-4-carboxamides have been identified as a new class of DNA gyrase inhibitors with activity against Mycobacterium abscessus. nih.gov This points to the potential of piperidine-containing compounds to target essential enzymes in mycobacteria.
Illustrative Affinity Data for Structurally Related Piperidine Derivatives
| Compound Class | Target | Assay Type | Affinity Metric (nM) |
| Piperidine-4-carboxamide derivative | Sigma-1 Receptor | Radioligand Binding Assay (Ki) | 12.9 units.it |
| Piperazine-based piperidine derivative | Sigma-1 Receptor | Radioligand Binding Assay (Ki) | 3.2 rsc.org |
| Piperidine carboxamide derivative | TRPV1 | Functional Assay (IC50) | 65 researchgate.net |
| 4-(piperid-3-yl)amino quinazoline (B50416) derivative | PI3Kδ | Enzyme Inhibition Assay (IC50) | 0.7 nih.gov |
This table presents representative data for structurally related compounds to illustrate the potential affinity ranges and is not data for this compound itself.
Target Engagement Studies in Cellular Contexts
Once a molecular target is identified through binding assays, target engagement studies are conducted in cellular systems to confirm that the compound interacts with its intended target in a more physiologically relevant environment. These studies can employ various techniques, such as cellular thermal shift assays (CETSA), which measure the stabilization of a target protein upon ligand binding, or reporter gene assays that measure the downstream signaling consequences of target modulation. While no specific target engagement studies for this compound have been published, the known cellular activities of related piperidine derivatives, such as the inhibition of cancer cell proliferation by PI3Kδ inhibitors with a 4-(piperid-3-yl)amino substituent, demonstrate that such compounds can engage their targets in cells and elicit a biological response. nih.gov
Proteomic Approaches for Off-Target Identification
A critical aspect of drug development is the identification of off-target interactions, which can lead to unexpected side effects or provide opportunities for drug repositioning. Unbiased proteomic approaches, such as chemical proteomics, can be used to identify the full spectrum of protein interactions for a given compound. These methods typically involve immobilizing the compound of interest on a solid support and using it as bait to capture interacting proteins from cell lysates, which are then identified by mass spectrometry. While no such studies have been reported for this compound, these techniques would be invaluable in comprehensively profiling its molecular interactions and ensuring its selectivity.
Enzymatic Interaction Profiles and Kinetic Analyses
If the identified molecular target is an enzyme, detailed kinetic analyses are necessary to understand the nature of the interaction, whether it be inhibition or activation, and the mechanism by which this occurs.
Inhibition/Activation Kinetics of Relevant Enzymes
Enzyme kinetic studies determine key parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax) in the presence and absence of the compound. This allows for the determination of the type of inhibition (e.g., competitive, non-competitive, uncompetitive) or the mechanism of activation. For example, studies on piperidine derivatives targeting enzymes like PI3Kδ have determined their IC50 values, indicating potent inhibition. nih.gov Should this compound be found to interact with an enzyme, such as a mycobacterial enzyme, detailed kinetic studies would be essential to elucidate its inhibitory mechanism.
Receptor Subtype Selectivity and Binding Site Characterization
No studies detailing the receptor subtype selectivity or the specific binding site characteristics of this compound have been identified. To determine its pharmacological profile, investigations would be required to screen the compound against a panel of receptors, ion channels, and transporters. Such studies would typically involve radioligand binding assays or functional assays to measure the affinity (Ki) and efficacy (EC50 or IC50) of the compound at various targets. Molecular modeling and structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, would be necessary to characterize the precise binding interactions within a receptor pocket.
Cellular Pathway Elucidation
The cellular pathways modulated by this compound remain uncharacterized due to a lack of published research. Elucidating these pathways would be a critical step in understanding the compound's mechanism of action.
Analysis of Signal Transduction Cascades
There is no available data on the signal transduction cascades affected by this compound. Future research would need to investigate its effects on key signaling molecules and pathways, such as cyclic AMP (cAMP) levels, calcium mobilization, or the activation of specific protein kinases (e.g., MAP kinases, Akt). Techniques like Western blotting, ELISA, and reporter gene assays would be essential for such analyses.
Gene Expression and Proteomic Profiling in Cellular Models (e.g., Lung Cancer Cells, Mycobacterial Strains)
No studies have been published on the gene expression or proteomic profiles of any cell type, including lung cancer cells or mycobacterial strains, in response to treatment with this compound. Such research would involve techniques like microarray analysis, RNA-sequencing (RNA-Seq), and mass spectrometry-based proteomics to identify changes in gene and protein expression patterns, providing insights into the compound's broader cellular impact.
Mechanistic Studies on Cellular Processes (e.g., Proliferation, Enzyme Activity)
Specific data on the effects of this compound on cellular processes such as proliferation or enzyme activity is not available in the current scientific literature. To assess its impact, researchers would typically employ cell viability assays (e.g., MTT or WST-1 assays), cell cycle analysis, and specific enzyme activity assays relevant to any identified molecular targets.
Structure Activity Relationship Sar Studies and Rational Analog Design for N 3r Piperidin 3 Yl Propanamide
Influence of the (3R) Stereochemistry on Biological Activity and Selectivity
The stereochemistry at the C3 position of the piperidine (B6355638) ring is a critical determinant of the biological activity of N-acyl-3-aminopiperidine derivatives. In the context of GlyT1 inhibitors, which share a similar 3-amido-piperidine core, the (R)-enantiomer has been shown to be significantly more potent than its (S)-counterpart. nih.gov
For instance, in a series of 3-amido-3-aryl-piperidines, the (R)-configured isomer 29 demonstrated a much higher potency for the human GlyT1 transporter (EC50 = 10 nM) compared to its (S)-enantiomer 28 . nih.gov This pronounced stereochemical preference suggests that the (3R)-configuration allows for an optimal orientation of the substituents within the binding site of the target protein, leading to enhanced interactions and, consequently, higher activity. The axial orientation of the amide group and the equatorial orientation of a potential aryl substituent at the C3 position, as observed in the X-ray crystal structure of a related analog, are thought to be important for this favorable binding. nih.gov This highlights the crucial role of the (3R) stereocenter in defining the pharmacological profile of this class of compounds.
| Compound | Stereochemistry | hGlyT1 EC50 (nM) |
|---|---|---|
| 28 | (S) | >1000 |
| 29 | (R) | 10 |
Systematic Modifications of the Propanamide Moiety
The propanamide side chain of N-[(3R)-piperidin-3-yl]propanamide is another key area for SAR exploration. Modifications to this part of the molecule, including changes to the alkyl chain length and substitutions on the amide nitrogen, can have a significant impact on biological activity.
While specific data on varying the alkyl chain length of this compound is not extensively available in the public domain, general principles of medicinal chemistry suggest that altering the length of the alkyl chain from a propyl group (as in propanamide) to shorter (e.g., ethyl for acetamide) or longer chains (e.g., butyl for butanamide) would likely affect the compound's lipophilicity and its fit within the binding pocket of its biological target. Such changes can influence pharmacokinetic properties and target engagement.
Substitution on the amide nitrogen introduces another vector for modifying the properties of the parent compound. Introducing substituents on the amide nitrogen can alter the hydrogen bonding capacity and steric profile of the molecule. This can lead to changes in binding affinity and selectivity for the target protein. For example, in other classes of bioactive amides, N-alkylation can sometimes enhance cell permeability and metabolic stability.
Derivatization of the Piperidine Ring at Various Positions
The piperidine ring itself offers several positions for derivatization, each of which can be systematically modified to probe the SAR of this compound analogs.
For example, starting from an unsubstituted piperidine analog, the introduction of various groups such as methyl, ethyl, and larger moieties has been shown to modulate potency. In the case of the GlyT1 inhibitors, N-methylation was found to be a favorable modification. nih.gov
| Compound | R1 Substituent on Piperidine Nitrogen | hGlyT1 IC50 (nM) |
|---|---|---|
| 9 | H | 160 |
| 10 | Methyl | 140 |
| 11 | Ethyl | 200 |
| 12 | Isopropyl | 400 |
Introducing substituents at the carbon atoms of the piperidine ring (C2, C4, C5, and C6) can have profound effects on the conformation of the ring and the spatial orientation of the other substituents. This can lead to significant changes in biological activity. For instance, in a series of 3,5-diamino-piperidine derivatives acting as antibacterial translation inhibitors, substitutions on the piperidine ring were found to be critical for activity. nih.gov While this is a different class of compounds, it underscores the importance of the substitution pattern on the piperidine ring for biological function.
Systematic exploration of substitutions at these positions in this compound analogs would be necessary to fully elucidate the SAR. Such studies would involve the synthesis and biological evaluation of derivatives with various substituents (e.g., alkyl, halogen, hydroxyl) at each of these positions to map out the steric and electronic requirements for optimal activity.
Impact of Ring Flexibility and Conformational Constraints
The piperidine ring, a six-membered saturated heterocycle, is not a static, flat structure. It exists predominantly in a chair conformation to minimize steric and torsional strain. acs.orgrsc.org For a 3-substituted piperidine like this compound, the propanamide group can occupy either an equatorial or an axial position. These two conformations are in equilibrium, and their relative populations can significantly impact how the molecule interacts with its biological target. nih.gov
The orientation of the substituent is critical for biological activity. Generally, an equatorial position is sterically favored. However, studies on related piperidinium (B107235) salts have shown that interactions between polar substituents and the protonated nitrogen can stabilize the axial conformer. nih.gov The flexibility of the piperidine ring allows it to adopt the optimal conformation required for binding to a target protein.
To probe the importance of this flexibility, medicinal chemists introduce conformational constraints. This can be achieved by:
Introducing bulky substituents: Adding large groups to the piperidine ring can lock it into a specific chair conformation, restricting the axial-equatorial equilibrium.
Creating rigid bicyclic systems: Incorporating the piperidine into a bicyclic scaffold, such as a tropane (B1204802) or a 2-azabicyclo[2.1.1]hexane, eliminates most of its conformational flexibility. rsc.org This strategy provides a conformationally "frozen" analog, and its biological activity can reveal the precise three-dimensional arrangement required for binding.
For example, in the development of other classes of piperidine-containing inhibitors, rigidifying the piperidine linker by converting it into a tropane system has been shown to improve metabolic stability. researchgate.net By comparing the activity of the flexible parent compound with its rigid counterparts, researchers can deduce the "active conformation" and use this information to guide further design.
Scaffold Hopping and Isosteric Replacements of the Piperidine Ring
Scaffold hopping is a powerful strategy in drug design used to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.gov This involves replacing the central core, or scaffold—in this case, the piperidine ring—with a chemically different moiety while preserving the essential pharmacophoric features responsible for target interaction. digitellinc.com This can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.
For the this compound scaffold, several isosteric replacements for the piperidine ring can be considered:
Heterocycle Replacements: The piperidine ring can be replaced by other cyclic amines. A common example is the replacement of piperidine with piperazine (B1678402). This was explored in extensive studies on CCR5 antagonists, where large series of both piperidine and piperazine-based compounds were synthesized and evaluated. nih.govacs.org While the core function of providing a basic nitrogen atom and a point for substitution is maintained, the additional nitrogen in piperazine can alter physicochemical properties like pKa, solubility, and potential for hydrogen bonding, thereby influencing biological activity and pharmacokinetics. nih.gov Morpholine is another common replacement that can increase the polarity of the ring.
Ring Opening or Closure: In some cases, the cyclic scaffold can be opened to create a more flexible acyclic amine. nih.gov Conversely, ring closure strategies can be used to create more rigid structures, as discussed in the previous section.
Spirocyclic Scaffolds: A more advanced strategy involves replacing the piperidine with a spirocyclic system, such as an azaspiro[3.3]heptane. rsc.org These scaffolds maintain a basic nitrogen center but alter the exit vectors of the substituents, allowing for the exploration of different regions of the target's binding pocket.
Non-basic Scaffolds: If the basic nitrogen of the piperidine is not essential for activity, it can be replaced with non-basic carbocyclic rings like cyclopentane (B165970) or cyclohexane, or other heterocyclic systems.
A successful scaffold hop from a piperidine to a piperidine-4-carboxamide moiety was reported in the discovery of novel secretory glutaminyl cyclase (sQC) inhibitors. nih.gov This demonstrates how modifying the core scaffold can lead to new classes of inhibitors with unique binding modes.
Computational Chemistry and Molecular Modeling in SAR Elucidation
Computational chemistry has become an indispensable tool for understanding and predicting the interactions between a ligand and its target, thereby accelerating the drug design process. For a scaffold like this compound, various computational techniques are employed to elucidate its SAR.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov For this compound and its analogs, docking studies can provide crucial insights into their binding mode. The process involves placing the 3D structure of the ligand into the active site of the target protein and using a scoring function to estimate the binding affinity for different poses.
These studies can reveal key interactions, such as:
Hydrogen bonds: The amide group of the propanamide side chain and the piperidine nitrogen can act as hydrogen bond donors or acceptors.
Ionic interactions: The basic nitrogen of the piperidine ring can be protonated at physiological pH, allowing it to form a salt bridge with acidic residues like aspartate or glutamate (B1630785) in the target's active site.
Hydrophobic interactions: Non-polar parts of the molecule can interact favorably with hydrophobic pockets in the protein.
For instance, in a study of piperidine-4-carboxamide inhibitors, molecular docking combined with X-ray crystallography provided detailed atomic-level information on how the compound fits into the enzyme's active site. nih.gov Such analyses help rationalize the observed SAR and guide the design of new analogs with improved binding affinity.
While docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations can predict how the complex behaves over time. youtube.com MD simulations apply the laws of classical mechanics to calculate the motion of every atom in the system, providing a dynamic view of the interactions. nih.gov
For a complex of a target protein with an inhibitor like this compound, MD simulations can:
Assess the stability of the docked pose. nih.gov If the ligand remains in its initial docked position throughout the simulation, it suggests a stable binding mode.
Identify key amino acid residues that consistently interact with the ligand. nih.gov
Reveal the role of water molecules in mediating ligand-protein interactions.
Analyze conformational changes in the protein upon ligand binding.
In studies of other piperidine-based inhibitors, MD simulations have been used to confirm the stability of docking poses and to elucidate the inhibitory mechanism by demonstrating how specific structural features contribute to binding affinity. nih.govnih.gov
A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. nih.gov Pharmacophore models can be generated based on the structure of a known ligand-receptor complex or from a set of active compounds when the target structure is unknown. acs.org
For a series of active analogs of this compound, a pharmacophore model would typically define the relative positions of features like:
A hydrogen bond acceptor (e.g., the carbonyl oxygen of the amide).
A hydrogen bond donor (e.g., the amide N-H).
A positive ionizable feature (the piperidine nitrogen).
Hydrophobic regions.
A highly detailed study on piperidine-based CCR5 antagonists led to the development of a predictive pharmacophore model. nih.govacs.org The training set included 25 compounds with a wide range of activities. The best-resulting model consisted of five features: two hydrogen bond acceptors and three hydrophobic regions. nih.gov This model was then validated using a large test set and was shown to be effective in distinguishing active from inactive molecules. nih.gov
Once validated, such a pharmacophore model can be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening) to identify new, structurally diverse molecules that are likely to be active at the same target. acs.org
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activity. nih.gov The goal is to create a mathematical model that can predict the activity of newly designed compounds before they are synthesized. semanticscholar.org
For a series of analogs of this compound, a QSAR study would involve:
Data Set: Assembling a set of compounds with a range of structural modifications and corresponding measured biological activities (e.g., IC₅₀ or Kᵢ values).
Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be 2D descriptors (e.g., molecular weight, logP, polar surface area) or 3D descriptors (e.g., molecular shape, electrostatic fields). nih.govsemanticscholar.org
Model Building: Using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build an equation that relates the descriptors to the biological activity. nih.gov
Validation: Rigorously validating the model to ensure its statistical significance and predictive power, often using an external test set of compounds not used in the model's creation. nih.gov
QSAR studies on various piperidine derivatives have successfully identified key properties governing their activity. For example, a study on furan-pyrazole piperidine derivatives used 3D and 2D descriptors selected by a genetic algorithm to build a robust MLR model. nih.gov Another study on piperidine-derived HDM2 inhibitors developed a group-based QSAR (GQSAR) model to guide the design of new leads. researchgate.net The resulting QSAR models provide valuable insights into which structural features are beneficial or detrimental to activity, thereby guiding the rational design of more potent molecules.
Data Tables
Table 1: Representative Structure-Activity Relationship Data for Piperidine-based CCR5 Antagonists.
This table presents a selection of piperidine and piperazine analogs and their binding affinity (Kᵢ) for the CCR5 receptor, illustrating key SAR principles. Data is representative of findings from large series studies. acs.org
| Compound ID | R1 | R2 | Core Scaffold | Kᵢ (nM) |
| 1 | H | H | Piperidine | >1000 |
| 2 | Phenyl | H | Piperidine | 150 |
| 3 | 4-F-Phenyl | H | Piperidine | 50 |
| 4 | Phenyl | CH₃ | Piperidine | 25 |
| 5 | Phenyl | H | Piperazine | 80 |
| 6 | 4-F-Phenyl | H | Piperazine | 15 |
Note: Structures are simplified for clarity. The core scaffold is attached to a common diphenylmethane (B89790) carboxamide cap.
Preclinical Data for this compound Not Available in Publicly Accessible Research
Following a comprehensive search of scientific literature and databases, it has been determined that there is a lack of publicly available preclinical pharmacological and biological data for the specific chemical compound this compound. As a result, it is not possible to provide a detailed article on its in vitro efficacy, in vivo mechanistic investigations, or other related studies as per the requested outline.
General searches on piperidine derivatives indicate that this class of compounds is of significant interest in drug discovery, with various analogs being investigated for a wide range of therapeutic applications. However, the biological activity of such compounds is highly dependent on the specific stereochemistry and the nature and position of substituents on the piperidine ring. Therefore, extrapolating data from other piperidine-containing molecules to this compound would be scientifically inaccurate.
Without specific research findings, any attempt to generate content for the requested sections—such as in vitro potency, in vivo target engagement, or pharmacodynamic biomarker analysis—would be speculative and would not meet the required standards of scientific accuracy.
Further research or the publication of preclinical data by investigators studying this specific compound is necessary before a comprehensive and factual article on its pharmacological and biological assessments can be written.
Preclinical Pharmacological and Biological Assessments of N 3r Piperidin 3 Yl Propanamide and Its Analogs Non Human Focus
Radioligand Development for In Vivo Imaging of Receptors (e.g., σ-1 receptors, NOP receptors)
The development of selective radioligands is crucial for the non-invasive in vivo imaging of specific receptor systems using techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These imaging modalities allow for the quantitative assessment of receptor density and distribution in the brain and other organs, providing invaluable insights into the pathophysiology of various disorders and aiding in the development of novel therapeutics. This section focuses on the preclinical development of radioligands derived from or analogous to N-[(3R)-piperidin-3-yl]propanamide for the in vivo imaging of σ-1 and Nociceptin (B549756)/Orphanin FQ peptide (NOP) receptors in non-human subjects.
Radioligands for σ-1 Receptor Imaging
The sigma-1 (σ₁) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, is implicated in a variety of central nervous system (CNS) disorders, including neurodegenerative diseases, pain, and psychiatric conditions. nih.gov Consequently, the development of specific radioligands for imaging σ₁ receptors is of significant interest in neuroscience research. nih.gov Several piperidine-based analogs have been investigated for their potential as σ₁ receptor imaging agents in preclinical models.
One promising class of compounds is the spirocyclic piperidines. mdpi.com Extensive structure-activity relationship studies on these compounds have led to the development of highly potent and selective σ₁ receptor ligands. For instance, a series of fluoroalkyl-substituted spirocyclic piperidines demonstrated very high affinity for the σ₁ receptor. hzdr.de Among these, the 2-fluoroethyl derivative, known as fluspidine, emerged as a particularly promising candidate for PET imaging. mdpi.com
Preclinical evaluation of [¹⁸F]fluspidine in mice, piglets, and rhesus monkeys revealed that the radiotracer readily enters the brain and does not form radiometabolites in the brain tissue. mdpi.com In vivo imaging studies in mice have shown that the distribution of [¹⁸F]fluspidine in the brain corresponds to the known density of σ₁ receptors. hzdr.de Furthermore, blocking studies with known σ₁ receptor ligands have confirmed the specificity of [¹⁸F]fluspidine binding. nih.govnih.gov
The table below summarizes the in vitro binding affinities and selectivity of some fluoroalkyl-substituted spirocyclic piperidine (B6355638) derivatives for σ₁ and σ₂ receptors.
| Compound | σ₁ Receptor Affinity (Ki, nM) | σ₂ Receptor Affinity (Ki, nM) | Selectivity (σ₂/σ₁) |
|---|---|---|---|
| Fluspidine (2) | 0.59 | 489 | 829 |
| Fluoromethyl derivative (1) | 1.4 | 837 | 598 |
| Fluoropropyl derivative (3) | 0.82 | 673 | 821 |
| Fluorobutyl derivative (4) | 1.1 | 695 | 632 |
Another class of piperidine-based radioligands investigated for σ₁ receptor imaging includes halogenated 4-(phenoxymethyl)piperidines. nih.gov In a study using mouse models with B16 melanoma tumors, which are known to express σ₁ receptors, several ¹²³I-labeled 4-(phenoxymethyl)piperidine (B1622545) derivatives were evaluated. nih.gov These radioligands exhibited high uptake and retention in tumor tissues. nih.gov Specifically, [¹²³I]-1-(2-hydroxyethyl)-4-(iodophenoxymethyl)piperidine demonstrated promising tumor-to-tissue ratios, suggesting its potential as a SPECT ligand for detecting malignant melanoma. nih.gov
Radioligands for NOP Receptor Imaging
The Nociceptin/Orphanin FQ peptide (NOP) receptor, a member of the opioid receptor family, is involved in various physiological processes, including pain, anxiety, and learning and memory. nih.gov The development of PET radioligands for the NOP receptor is considered a valuable tool for understanding its role in neuropsychiatric disorders. nih.gov
A series of high-affinity NOP receptor ligands based on a 3-(2'-fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-yl)-2-(2-halobenzyl)-N-alkylpropanamide scaffold has been synthesized and evaluated for their potential as PET radioligands. nih.gov From this series, three compounds were selected for radiolabeling with carbon-11 (B1219553) and further evaluation in preclinical PET studies in monkeys. nih.gov
These radioligands, when administered, showed high entry into the brain with a distribution pattern consistent with the expected location of NOP receptors. nih.gov Pre-treatment with a non-radioactive NOP receptor ligand (a "pre-block" experiment) significantly reduced the brain radioactivity levels, indicating a high degree of receptor-specific binding of the radioligands. nih.gov
Among the evaluated radioligands, ¹¹C-10c was identified as the most promising candidate due to its favorable receptor-specific signal and kinetic properties in both rats and monkeys. nih.gov
The table below presents data on the in vivo performance of the ¹¹C-10 series of NOP PET radioligands in monkeys.
| Radioligand | Peak Brain Uptake (%ID/cc) | Receptor-Specific Signal | Kinetic Properties |
|---|---|---|---|
| ¹¹C-10a | High | Good | Favorable |
| ¹¹C-10b | High | Good | Favorable |
| ¹¹C-10c | High | Most Favorable | Most Favorable |
The successful preclinical development of these piperidine-based radioligands for σ₁ and NOP receptors underscores their potential for in vivo imaging to elucidate the roles of these receptor systems in health and disease.
Metabolic Pathways and Biotransformation of N 3r Piperidin 3 Yl Propanamide
In Vitro Metabolic Stability Assessment in Hepatic Microsomal and Hepatocyte Systems
The initial step in characterizing the metabolic profile of a compound is often to assess its stability in the presence of liver-derived enzyme systems. Hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes, and hepatocytes, which represent a more complete cellular model, are the gold standards for these in vitro assays.
Currently, there is a lack of publicly available scientific literature detailing the in vitro metabolic stability of N-[(3R)-piperidin-3-yl]propanamide in either human or animal-derived hepatic microsomes or hepatocyte cultures. Such studies would typically quantify the rate of disappearance of the parent compound over time to determine its intrinsic clearance. Without this foundational data, predicting its in vivo metabolic fate remains speculative.
Identification of Primary and Secondary Metabolites
Following the determination of metabolic stability, the next critical step is the identification of the metabolites formed. Primary metabolites are the direct products of Phase I reactions (e.g., oxidation, reduction, hydrolysis), while secondary metabolites are formed through Phase II conjugation reactions (e.g., glucuronidation, sulfation) of the parent compound or its primary metabolites.
Comprehensive searches of scientific databases and literature have not yielded any reports on the specific primary or secondary metabolites of this compound. The elucidation of these metabolic structures would require sophisticated analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, applied to samples from in vitro or in vivo metabolism studies.
Characterization of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 isoforms)
The cytochrome P450 (CYP) superfamily of enzymes is the most significant enzyme system involved in the metabolism of a vast array of xenobiotics. Identifying the specific CYP isoforms responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions.
There is currently no available data from reaction phenotyping studies to identify the specific cytochrome P450 isoforms or other enzyme systems (e.g., flavin-containing monooxygenases, UDP-glucuronosyltransferases) involved in the biotransformation of this compound. Such studies would typically involve incubating the compound with a panel of recombinant human CYP enzymes to determine which ones contribute to its metabolism.
Advanced Analytical Techniques for Characterization and Quantification in N 3r Piperidin 3 Yl Propanamide Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of N-[(3R)-piperidin-3-yl]propanamide.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR data for this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to assign protons to their respective positions in the piperidine (B6355638) ring and the propanamide side chain.
¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present.
Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Piperidine H | ~1.35-1.90 (m), ~2.55-3.15 (m), ~3.80-4.00 (m) | ~25.0, ~31.0, ~45.0, ~46.0, ~49.0 |
| Propanamide CH₃ | ~1.10 (t) | ~10.0 |
| Propanamide CH₂ | ~2.20 (q) | ~30.0 |
| Amide NH | ~7.50 (d) | - |
| Carbonyl C=O | - | ~174.0 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. m = multiplet, t = triplet, q = quartet, d = doublet.
Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O groups of the amide, as well as C-H and C-N bonds within the piperidine ring. A strong absorption band around 1640 cm⁻¹ would be indicative of the amide carbonyl stretch, while N-H stretching vibrations would appear in the region of 3300-3500 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. For this compound, which lacks extensive chromophores, the UV-Vis spectrum is expected to show absorption at shorter wavelengths, primarily due to the amide functional group.
Mass Spectrometry (MS) for Accurate Mass Determination and Metabolite Identification
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of the compound with a high degree of confidence. For this compound (C₈H₁₆N₂O), the expected exact mass would be calculated and compared to the experimentally determined value.
Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the structure of this compound and to identify its metabolites. In an MS/MS experiment, the protonated molecule is isolated and then fragmented. The resulting fragment ions provide valuable information about the connectivity of the molecule. The fragmentation pattern is characteristic of the compound's structure and can be used for its unambiguous identification, particularly in complex biological matrices. Common fragmentation pathways would involve the cleavage of the amide bond and fragmentation of the piperidine ring.
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating this compound from impurities and for determining its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is a standard method for assessing the chemical purity of this compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products. The purity is typically determined by the area percentage of the main peak in the chromatogram.
Chiral Chromatography is a specialized form of HPLC that is crucial for determining the enantiomeric excess of this compound. Since the compound contains a chiral center at the 3-position of the piperidine ring, it is essential to ensure that the desired (R)-enantiomer is present in high purity and to quantify the amount of the unwanted (S)-enantiomer. This is achieved using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to their separation and quantification. The enantiomeric excess (e.e.) is a measure of the purity of the desired enantiomer and is a critical quality attribute.
A summary of chromatographic methods is provided in the table below.
| Technique | Purpose | Key Parameters |
| Reverse-Phase HPLC | Chemical Purity Assessment | Mobile phase composition, column type (e.g., C18), flow rate, detection wavelength |
| Chiral HPLC | Enantiomeric Excess Determination | Chiral stationary phase, mobile phase composition, temperature |
Research and publications extensively cover the analytical methodologies for a related compound, 3-aminopiperidine, and its various derivatives. These studies detail the use of High-Performance Liquid Chromatography (HPLC) for purity and quantification, Chiral HPLC for the separation of enantiomers, and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of complex mixtures.
However, methodologies explicitly developed and validated for this compound, as per the requested outline, could not be found. The stringent requirement to focus solely on this specific compound prevents the adaptation of data from related but distinct chemical entities.
Therefore, the generation of a detailed and scientifically accurate article adhering to the provided structure for this compound is not possible at this time due to the absence of specific research findings for this compound in the available scientific literature.
Future Research Directions and Translational Opportunities for N 3r Piperidin 3 Yl Propanamide and Its Scaffolds
Discovery of Novel Biological Targets Modulated by the N-[(3R)-piperidin-3-yl]propanamide Scaffold
The inherent versatility of the piperidine-propanamide framework allows it to interact with a diverse array of biological targets, extending beyond its initially identified activities. While derivatives have been explored for their effects on known receptors, a significant area of future research lies in identifying entirely new proteins and pathways modulated by this scaffold.
Research has demonstrated that piperidine-based structures can be tailored to target a wide range of receptors. For instance, derivatives of N-(4-piperidyl)propanamides have been synthesized as potential ligands for mu-opioid and I2-imidazoline receptors. nih.gov More complex piperidine (B6355638) propionamide (B166681) derivatives have been developed as potent dual sigma-1 (σ₁) receptor antagonists and mu (μ) opioid receptor agonists. nih.gov One such compound, N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide, displayed high affinity for both receptors, with Ki values of 1.86 nM for σ₁ and 2.1 nM for μ receptors. nih.gov
Further expanding the target landscape, other piperidine scaffolds have been successfully designed to inhibit enzymes crucial in disease pathogenesis. The piperidine-4-carboxamide moiety has been identified as a novel scaffold for inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in Alzheimer's disease. nih.gov Similarly, a series of HIV-1 protease inhibitors incorporating a (R)-piperidine-3-carboxamide as a P2-ligand demonstrated potent enzymatic inhibition, with one of the most effective compounds showing an IC50 value of 3.61 nM. nih.gov The strategic modification of the piperidine scaffold continues to be a fruitful approach for discovering novel inhibitors for various diseases. thieme-connect.com
Future work will likely involve high-throughput screening of this compound-based libraries against broad panels of receptors, enzymes, and ion channels. Techniques such as affinity chromatography-mass spectrometry and chemical proteomics can be employed to "fish" for novel binding partners in complex biological samples, potentially uncovering unexpected therapeutic targets.
Elucidation of Additional Mechanisms of Action for Related Piperidine-Propanamide Structures
Beyond identifying new targets, a deeper understanding of the molecular mechanisms through which piperidine-propanamide structures exert their effects is crucial. The current body of research indicates that these compounds can engage in complex pharmacology, often acting on multiple targets simultaneously or modulating signaling pathways in nuanced ways.
For example, certain piperidine propionamide derivatives function as dual agonists for both μ-opioid and σ₁ receptors, which is a promising mechanism for treating neuropathic pain. mdpi.com In a different context, a novel scaffold based on 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one was identified as an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. mdpi.com These compounds were shown to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β. mdpi.com
Future investigations should aim to dissect these complex mechanisms further. This includes studying downstream signaling cascades, exploring the role of allosteric modulation, and investigating how these compounds affect protein-protein interactions. Understanding these additional mechanisms is key to optimizing therapeutic efficacy and predicting potential side effects.
Exploration of this compound as a Chemical Probe for Fundamental Biological Processes
A chemical probe is a small molecule used to study and manipulate a specific protein or biological pathway. Given its defined structure and potential for high-potency interactions, the this compound scaffold is an excellent candidate for development into a suite of chemical probes. Such probes could be instrumental in dissecting fundamental biological processes where its targets are involved.
To be effective, a chemical probe must exhibit high selectivity for its target. The development of such probes from the piperidine-propanamide scaffold would involve synthesizing analogs and screening them for specific binding. Once a highly selective probe is identified, it can be functionalized with reporter tags (e.g., biotin, fluorescent dyes) or photo-affinity labels to facilitate the identification and visualization of its target protein within cells and tissues. These tools would enable researchers to study the localization, trafficking, and function of target proteins in real-time, providing invaluable insights into cellular biology.
Rational Design and Synthesis of Next-Generation Piperidine-Based Scaffolds with Enhanced Target Selectivity
The advancement of medicinal chemistry relies on the ability to rationally design molecules with optimized properties. The piperidine scaffold is particularly amenable to structure-based design, a strategy that uses high-resolution structural information of a target protein to guide the synthesis of more potent and selective inhibitors. nih.govthieme-connect.com
The introduction of chiral centers into the piperidine ring is a key strategy for enhancing biological activity and selectivity. thieme-connect.comresearchgate.net The stereochemistry of substituents on the piperidine ring can dramatically influence how a molecule fits into the binding pocket of a protein. For example, in the development of HIV-1 protease inhibitors, the (R)-configuration of the piperidine-3-carboxamide ligand was found to be crucial for high potency. nih.gov Similarly, modifying the substitution position on the piperidine ring can significantly impact activity, as seen in GLP-1R agonists where a substituent at the 3-position was more effective than at the 4-position. thieme-connect.com
Future efforts will focus on synthesizing next-generation scaffolds by:
Introducing conformational constraints: Creating fused or bridged bicyclic systems to lock the molecule into a bioactive conformation, thereby increasing potency and reducing off-target effects. researchgate.net
Exploring diverse substitution patterns: Systematically modifying the piperidine ring and the propanamide side chain to optimize interactions with the target protein.
Improving physicochemical properties: Fine-tuning properties like solubility and membrane permeability to enhance drug-like characteristics. thieme-connect.com
An interactive table demonstrating the impact of structural modifications on biological activity is provided below.
| Compound/Scaffold | Modification | Target(s) | Activity/Potency | Reference |
| Piperidine Propionamide Derivative | N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide | σ₁ Receptor, μ Opioid Receptor | Ki = 1.86 nM (σ₁), Ki = 2.1 nM (μ) | nih.gov |
| HIV-1 Protease Inhibitor | (R)-piperidine-3-carboxamide as P2-ligand | HIV-1 Protease | IC50 = 3.61 nM | nih.gov |
| GLP-1R Agonist | Morpholine-1-methyl at 3-position of piperidine ring | GLP-1R | 60% GLP-1 potentiation | thieme-connect.com |
| sQC Inhibitor | Piperidine-4-carboxamide moiety | Secretory Glutaminyl Cyclase (sQC) | IC50 = 34 μM | nih.gov |
Application of Computational and AI-Driven Approaches for Predicting Novel Bioactivities and Designing New Analogs
The integration of computational methods and artificial intelligence (AI) is revolutionizing drug discovery. nih.govresearchgate.net These technologies can significantly accelerate the design-test-analyze cycle, reducing the time and cost associated with developing new drugs.
Computational approaches currently in use include:
Molecular Docking: Simulating the binding of a ligand to a target protein to predict binding affinity and orientation. This was used to understand the binding of inhibitors to the sQC active site. nih.gov
Molecular Dynamics (MD) Simulations: Simulating the movement of atoms in a protein-ligand complex over time to assess stability and key interactions. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov
Predict Novel Bioactivities: Identify potential new targets for the this compound scaffold by analyzing its structural features against known drug-target interaction databases.
Generative Design: Design entirely new molecules with desired properties from the ground up. These models can explore a vast chemical space to propose novel analogs with enhanced potency and selectivity. youtube.com
Optimize Pharmacokinetics: Predict absorption, distribution, metabolism, and excretion (ADME) properties of new designs, helping to prioritize compounds with favorable drug-like profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
